molecular formula C13H17N3O6S2 B5174894 N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE

N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE

Cat. No.: B5174894
M. Wt: 375.4 g/mol
InChI Key: CCGRSCOTRGGFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE is an organic compound known for its diverse applications in various fields such as pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes a 5-methyl-3-isoxazolyl group and a benzenesulfonamide moiety, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE typically involves the reaction of 5-methylisoxazole with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with 2-(methylsulfonyl)aminoethanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-METHYL-3-ISOXAZOLYL)-4-{2-[(METHYLSULFONYL)AMINO]ETHOXY}-1-BENZENESULFONAMIDE is unique due to its combination of the 5-methyl-3-isoxazolyl group and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[2-(methanesulfonamido)ethoxy]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-10-9-13(15-22-10)16-24(19,20)12-5-3-11(4-6-12)21-8-7-14-23(2,17)18/h3-6,9,14H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGRSCOTRGGFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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